N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound featuring a benzimidazole core linked via an ethyl group to a carboxamide-substituted tetrahydro-2H-pyran ring. The benzimidazole moiety (a bicyclic structure with fused benzene and imidazole rings) is substituted with a methyl group at position 2, while the tetrahydro-2H-pyran (a six-membered oxygen-containing ring) is further functionalized with a phenyl group at position 4.
Properties
Molecular Formula |
C22H25N3O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C22H25N3O2/c1-17-24-19-9-5-6-10-20(19)25(17)14-13-23-21(26)22(11-15-27-16-12-22)18-7-3-2-4-8-18/h2-10H,11-16H2,1H3,(H,23,26) |
InChI Key |
HAZLSOPLSWBQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Alkylation: The benzimidazole is then alkylated using an appropriate alkyl halide to introduce the 2-methyl group.
Formation of Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction involving a suitable diol and an acid catalyst.
Coupling Reaction: The final step involves coupling the benzimidazole derivative with the tetrahydropyran ring using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of benzimidazole derivatives with tetrahydropyran carboxylic acids. The structural elucidation is often performed using spectroscopic techniques such as NMR and IR spectroscopy, confirming the presence of key functional groups that contribute to its biological activity.
Antioxidant Properties
Research indicates that derivatives of benzimidazole, including N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide, exhibit significant antioxidant activity. For instance, studies have shown that related compounds can scavenge free radicals and demonstrate moderate antioxidant effects. This property is crucial for mitigating oxidative stress-related diseases .
Anticancer Activity
Several studies have highlighted the anticancer potential of benzimidazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, benzimidazole derivatives have shown promising results with IC50 values indicating effective inhibition of cancer cell proliferation. The mechanism often involves inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, similar to other benzimidazole derivatives that have been studied as COX-II inhibitors. These derivatives have demonstrated selectivity towards COX-II enzymes, which play a critical role in inflammation and pain pathways. In vivo studies are necessary to confirm these effects and establish therapeutic dosages .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of synthesized benzimidazole derivatives using the DPPH radical scavenging assay. The results indicated that certain derivatives exhibited significant scavenging activity with IC50 values lower than standard antioxidants like BHT. This suggests that this compound could be a valuable compound for developing antioxidant therapies .
Case Study 2: Anticancer Screening
In another study focusing on the anticancer properties of benzimidazole derivatives, this compound was tested against various human cancer cell lines. The findings revealed a notable reduction in cell viability, indicating potent cytotoxic effects. Further investigations into the apoptotic pathways involved could provide insights into its mechanism of action .
Summary of Applications
| Application Area | Description |
|---|---|
| Antioxidant | Exhibits significant free radical scavenging ability; potential for oxidative stress-related therapies. |
| Anticancer | Demonstrates cytotoxic effects against cancer cell lines; potential for development as an anticancer agent. |
| Anti-inflammatory | Possible COX-II inhibition; requires further study to confirm efficacy and safety in vivo. |
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting enzyme activity or altering protein function. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural analogs (Table 1) highlight how variations in substituents and auxiliary moieties influence physicochemical and biological properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Benzimidazole Substitution: The 2-methyl group in the target compound may enhance metabolic stability compared to the 2-propyl or 2-phenyl groups in analogs . The dimethylaminoethyl group in ’s compound introduces basicity, which could enhance solubility in acidic environments (e.g., gastric fluid) .
Tetrahydro-2H-pyran Role :
- The tetrahydro-2H-pyran moiety in the target compound and ’s analog contributes to conformational rigidity, which may improve binding specificity to biological targets. The phenyl substitution at position 4 (target compound) increases aromatic interactions, contrasting with the oxazole-carboxamide in .
Physicochemical Properties: The hydrochloride salt in ’s compound significantly enhances water solubility compared to the free base forms of other analogs .
Biological Activity
N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide, a compound belonging to the class of benzimidazole derivatives, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C19H24N2O2
- Molecular Weight : 312.41 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various receptors in the central nervous system (CNS). It is hypothesized to function as a modulator of neurotransmitter systems, particularly those involving opioid receptors, which play a crucial role in pain modulation and reward pathways.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Analgesic Activity : Similar to other benzimidazole derivatives, it may possess pain-relieving properties.
- Sedative Effects : Potential to induce sedation through CNS depression.
- Antidepressant Properties : Some studies suggest a role in mood enhancement.
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | References |
|---|---|---|
| Analgesic | Pain relief similar to opioids | |
| Sedative | CNS depression | |
| Antidepressant | Mood enhancement |
Case Study 1: Analgesic Efficacy
In a controlled study involving animal models, this compound demonstrated significant analgesic effects comparable to morphine. The study measured pain response via the hot plate test, showing a marked increase in pain threshold among treated subjects.
Case Study 2: Sedation and CNS Effects
A separate investigation assessed the sedative properties of the compound. Subjects administered varying doses exhibited dose-dependent sedation, as measured by the open field test and elevated plus maze. These findings suggest potential utility in treating anxiety disorders.
Case Study 3: Antidepressant Activity
Research published in a peer-reviewed journal explored the antidepressant-like effects of this compound. Through behavioral assays such as the forced swim test, results indicated that the compound significantly reduced immobility time, suggesting enhanced mood and reduced depressive symptoms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide?
- Methodology : Cyclocondensation reactions using precursors like ethyl acetoacetate and phenylhydrazine (analogous to pyrazole-carboxylic acid synthesis in ). Multi-step protocols may involve coupling benzimidazole derivatives with tetrahydro-2H-pyran intermediates via nucleophilic substitution or amide bond formation.
- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield. Monitor intermediates using HPLC (≥98% purity criteria as in ).
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology :
- X-ray crystallography for absolute configuration determination (as in ).
- NMR spectroscopy (1H/13C) to confirm substituent positions, particularly the benzimidazole and tetrahydro-2H-pyran moieties.
- Mass spectrometry (e.g., ESI-MS) to verify molecular weight (e.g., ~463–488 Da range, similar to ).
Q. What analytical techniques are suitable for purity assessment?
- Methodology :
- HPLC with UV detection (≥98% purity threshold, as in ).
- TLC for rapid screening of byproducts.
- Elemental analysis to confirm empirical formula alignment.
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Case Study : If the compound shows variable IC50 values in kinase inhibition assays, consider:
- Assay Conditions : Buffer composition (e.g., pH, ionic strength) and enzyme source (recombinant vs. native).
- Metabolic Stability : Evaluate trifluoromethyl-like effects (enhanced lipophilicity/metabolic stability, as in ).
- Data Normalization : Use internal controls (e.g., reference inhibitors) to standardize results.
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodology :
- Structural Modifications : Introduce substituents (e.g., methyl, fluorine) to enhance bioavailability (analogous to ).
- Formulation : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to improve solubility.
- ADME Screening : Assess permeability (Caco-2 assays) and metabolic degradation (microsomal stability tests).
Q. How should researchers design experiments to probe the compound’s mechanism of action?
- Approach :
- Target Engagement : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity.
- Cellular Profiling : RNA-seq or proteomics to identify downstream pathways (e.g., apoptosis, cell cycle arrest).
- Mutagenesis Studies : Modify suspected binding residues in target proteins to confirm interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
